molecular formula C20H19N3O3S B11207009 1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11207009
M. Wt: 381.4 g/mol
InChI Key: MJBIPXLCEBMPOL-UHFFFAOYSA-N
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Description

1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline, an aldehyde, and an alkene react to form the quinoline structure.

    Introduction of the thiazole ring: This step may involve the reaction of a suitable thioamide with the quinoline intermediate.

    Hydroxylation and benzylation: These steps can be carried out using appropriate reagents such as hydroxylating agents and benzyl halides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Thiazole derivatives: Compounds containing the thiazole ring, known for various biological activities.

Uniqueness

1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other quinoline or thiazole derivatives.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-benzyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C20H19N3O3S/c24-17-14-8-4-5-9-15(14)23(12-13-6-2-1-3-7-13)19(26)16(17)18(25)22-20-21-10-11-27-20/h1-3,6-7,10-11,24H,4-5,8-9,12H2,(H,21,22,25)

InChI Key

MJBIPXLCEBMPOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2CC3=CC=CC=C3)C(=O)NC4=NC=CS4)O

Origin of Product

United States

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